Receptor Affinity and Potency: Tegaserod vs. Prucalopride
In a direct in vitro comparison, tegaserod demonstrates higher binding affinity and agonist potency for the human 5-HT4(a) receptor than prucalopride. The affinity (pKi) of tegaserod is 8.49 ± 0.03, compared to 7.84 ± 0.04 for prucalopride [1]. Similarly, its agonistic potency (pEC50) is higher at 10.63 ± 0.05 versus 9.48 ± 0.06 for prucalopride [1]. This confirms that tegaserod is a more potent ligand for the 5-HT4 receptor in this cellular system.
| Evidence Dimension | Binding Affinity (pKi) |
|---|---|
| Target Compound Data | 8.49 ± 0.03 |
| Comparator Or Baseline | Prucalopride: 7.84 ± 0.04 |
| Quantified Difference | Tegaserod pKi is 0.65 units higher |
| Conditions | CHO-K1 cells expressing human 5-HT4(a) receptor; pKi is mean ± SEM, n=5 [1] |
Why This Matters
Higher receptor affinity in a standardized assay is a key differentiator for researchers investigating potency-dependent functional effects or for projects requiring a benchmark 5-HT4 agonist.
- [1] Park SY, et al. YH12852, a highly potent and selective 5-HT4 receptor agonist, improves gastrointestinal motility in guinea pigs. British Journal of Pharmacology. 2018;175(3):477-488. View Source
